ムコクロル酸

説明

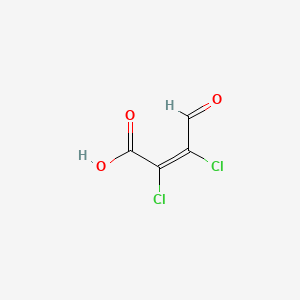

Mucochloric acid, also known as 2,3-dichloro-4-oxobut-2-enoic acid, is an organic compound with the chemical formula C4H2Cl2O3. It appears as a white or light yellow crystalline powder and is known for its strong acidic properties. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry .

作用機序

The action of the drinking water mutagen 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) on the plasmid phi X174 converted this initially closed circular, supercoiled (SC) DNA to its relaxed (R) and linear (L) forms. Kinetic analysis of this process gave results coinciding with a sequential, two-step cleavage model whereby the SC was cleaved to the R form, which in its turn was cleaved to the L form. The actions of two additional chlorine-substituted 2(5H)-furanones, reduced MCA (RMCA) and the C-5 isopropyl ether of MCA (MCA-IPE), were compared to that of MCA. Incubation of SC-phi X174 with RMCA gave R form only while MCA-IPE had virtually no effect. Likewise, neither methyl methanesulfonate nor sodium azide cleaved SC-phi X174 to its L form, under conditions whereby MCA caused the formation of L form. Also, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) caused formation of R form, but no apparent L form. Increasing concentration of glutathione diminished cleavage of SC phi X174 by MCA, but increased cleavage for MX. The DNA cleavage action of MCA was unique, among the several stronger and weaker mutagens investigated, in its action phi X174.

.../It was/ found that /3,4-(dichloro)-5-hydroxy-2(5H)-furanone/ (MA) forms ethenocarbaldehyde derivatives with adenosine and cytidine, with chloroacetaldehyde being an intermediate. ...Ethenocytosine adducts formed by vinyl chloride cause G:C to A:T transitions as reported for MA.

科学的研究の応用

Synthetic Chemistry Applications

Mucochloric acid serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that yield valuable compounds.

Synthesis of Antiseizure and Anti-inflammatory Drugs

Mucochloric acid has been utilized in the synthesis of several pharmaceutical agents:

- Levetiracetam : A widely used antiseizure medication, levetiracetam was synthesized using mucochloric acid as a key intermediate. This process involves reductive amination, showcasing mucochloric acid's utility in producing complex molecules with therapeutic effects .

- Rofecoxib : An anti-inflammatory drug, rofecoxib was also synthesized from mucochloric acid, demonstrating its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) that are effective and have fewer side effects than traditional NSAIDs .

Development of Lactams and Furanones

Mucochloric acid is a precursor for various lactams and furanones, which exhibit significant biological activities:

- Lactams : The synthesis of lactams derived from mucochloric acid has shown promising results in terms of antibacterial and antibiofilm activity. These compounds are being explored as potential leads for new antibiotics .

- Furanones : Mucochloric acid-derived furanones have been reported to possess anticancer properties and are being investigated for their efficacy against various cancer cell lines .

Recent studies have highlighted the biological implications of mucochloric acid and its derivatives.

Anticancer Activity

Research indicates that glycoconjugates of mucochloric acid demonstrate significant cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The IC50 values suggest that these derivatives could be developed into effective anticancer agents .

Mutagenicity Studies

Mucochloric acid has been identified as a mutagenic compound, particularly in the context of chlorinated drinking water by-products. Studies have shown that it can induce mutations in bacterial assays, raising concerns about its presence in treated water supplies .

Environmental Impact

The formation of mucochloric acid during water disinfection processes highlights its role as a disinfection by-product (DBP). Understanding its behavior and toxicity is crucial for assessing water quality and public health risks.

Water Quality Concerns

Mucochloric acid is formed when humic substances undergo chlorination during water treatment. Its mutagenicity poses potential health risks, necessitating monitoring and management strategies to minimize exposure in drinking water .

Case Studies

Several case studies illustrate the applications and implications of mucochloric acid:

準備方法

Mucochloric acid can be synthesized through several methods:

Oxidation and Chlorination of Furfural: This method involves the oxidation and chlorination of furfural in a strongly acidic solution with chlorine gas.

Oxidation with Manganese Dioxide and Hydrochloric Acid: In this method, furfural is treated with manganese dioxide and hydrochloric acid at low temperatures for oxidation, followed by chlorination at elevated temperatures.

化学反応の分析

Mucochloric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Mucochloric acid can be reduced to form compounds such as 3,4-dichloro-α,β-unsaturated butyrolactone.

Substitution: The hydroxyl group at the C-5 position can be substituted by nucleophiles like amines or alcohols.

類似化合物との比較

Mucochloric acid is similar to other halogenated furanones, such as mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). Both compounds are highly functionalized and serve as starting materials for the synthesis of various derivatives. mucochloric acid is unique due to its specific reactivity and the types of derivatives it can form .

Similar Compounds

Mucobromic Acid: 3,4-dibromo-5-hydroxy-2(5H)-furanone.

2,3-Dibromo-4-oxo-but-2-enoic Acid: Another halogenated furanone with similar properties.

Mucochloric acid’s unique reactivity and functionalization make it a valuable compound in various scientific and industrial applications.

生物活性

Mucochloric acid (MCA), a chlorinated organic compound, is recognized for its biological activities, particularly in the context of cancer research and mutagenicity. This article synthesizes current research findings on the biological activity of mucochloric acid, focusing on its anticancer properties, mutagenic potential, and interactions with various biological systems.

Chemical Structure and Properties

Mucochloric acid is classified as a chlorinated derivative of furan-2(5H)-one. Its structure plays a crucial role in its biological activities, influencing its reactivity and interaction with biological molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of mucochloric acid and its derivatives. The following table summarizes key findings from various studies assessing the cytotoxic effects of mucochloric acid on different cancer cell lines:

Case Studies

- In Vitro Studies : A study conducted using the MTT assay demonstrated that mucochloric acid derivatives exhibited significant cytotoxicity against HCT116 and MCF-7 cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death through apoptosis . The increase in subG1 phase cells suggested activation of programmed cell death mechanisms.

- In Vivo Studies : In murine models bearing MAC 16 tumors, treatment with mucochloric acid derivatives resulted in a marked reduction in tumor weight after 20 days of treatment . The study utilized a controlled diet and monitored body weight changes, confirming the efficacy of these compounds as potential anticancer agents.

Mutagenicity and Toxicity

Mucochloric acid has been identified as a direct-acting mutagen and clastogen in various biological assays. The following points summarize its mutagenic effects:

- In Vitro Mutagenicity : MCA demonstrated mutagenic properties in Salmonella typhimurium assays, where it produced a statistically significant increase in mutations compared to controls .

- In Vivo Effects : Research indicated that oral exposure to MCA resulted in increased nuclear anomalies in mouse tissues, suggesting genotoxic potential . The observed effects included the formation of micronuclei, indicative of DNA damage.

The biological activity of mucochloric acid can be attributed to several mechanisms:

- Apoptotic Pathways : MCA induces apoptosis in cancer cells through modulation of cell cycle phases and activation of apoptotic markers .

- Reactive Oxygen Species (ROS) Generation : The compound may enhance oxidative stress within cells, contributing to its cytotoxic effects.

- Interference with Cellular Signaling : Some derivatives have shown potential as quorum sensing inhibitors, affecting bacterial communication pathways which may indirectly influence cancer progression .

特性

IUPAC Name |

2,3-dichloro-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMLZKVIXLWTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859144 | |

| Record name | (2E)-2,3-Dichloro-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.96 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |

| Record name | Mucochloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

212 °F (100 °C): closed cup | |

| Details | Sigma-Aldrich; Material Safety Data Sheet for Mucochloric Acid 6 pp. (February 1, 2006). Available from, as of August 1, 2008: https://www.sigmaaldrich.com/MSDS/MSDS/DisplayMSDSPage.do | |

| Record name | MUCOCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089 | |

| Record name | MUCOCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 [mmHg] | |

| Record name | Mucochloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The action of the drinking water mutagen 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) on the plasmid phi X174 converted this initially closed circular, supercoiled (SC) DNA to its relaxed (R) and linear (L) forms. Kinetic analysis of this process gave results coinciding with a sequential, two-step cleavage model whereby the SC was cleaved to the R form, which in its turn was cleaved to the L form. The actions of two additional chlorine-substituted 2(5H)-furanones, reduced MCA (RMCA) and the C-5 isopropyl ether of MCA (MCA-IPE), were compared to that of MCA. Incubation of SC-phi X174 with RMCA gave R form only while MCA-IPE had virtually no effect. Likewise, neither methyl methanesulfonate nor sodium azide cleaved SC-phi X174 to its L form, under conditions whereby MCA caused the formation of L form. Also, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) caused formation of R form, but no apparent L form. Increasing concentration of glutathione diminished cleavage of SC phi X174 by MCA, but increased cleavage for MX. The DNA cleavage action of MCA was unique, among the several stronger and weaker mutagens investigated, in its action phi X174., .../It was/ found that /3,4-(dichloro)-5-hydroxy-2(5H)-furanone/ (MA) forms ethenocarbaldehyde derivatives with adenosine and cytidine, with chloroacetaldehyde being an intermediate. ...Ethenocytosine adducts formed by vinyl chloride cause G:C to A:T transitions as reported for MA. | |

| Details | WHO; Environ Health Criteria 216: Disinfectants and Disinfectant by-products. (2000) Available from, as of July 23, 2004: https://www.inchem.org/documents/ehc/ehc/ehc216.htm | |

| Record name | MUCOCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from ether and ligroin, Plates from water | |

CAS No. |

87-56-9 | |

| Record name | 2-Butenoic acid, 2,3-dichloro-4-oxo-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mucochloric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCOCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089 | |

| Record name | MUCOCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。